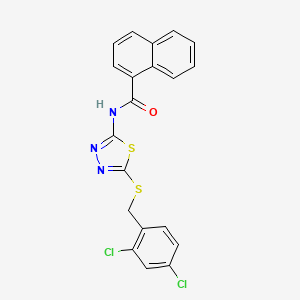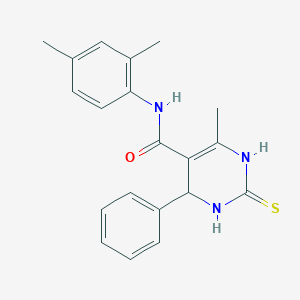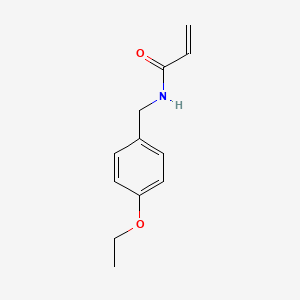
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a hydroxy group, a cyanide group, and a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE can be achieved through several synthetic routes
-
Condensation Reaction
Reactants: 3,4,5-trimethoxybenzaldehyde, 4-hydroxycoumarin
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux for several hours
-
Cyanation Reaction
Reactant: Intermediate product from the condensation reaction
Reagent: Cyanide source (e.g., sodium cyanide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate (KMnO4)
Conditions: Aqueous medium, room temperature
-
Reduction
Reagent: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, reflux
-
Substitution
Reagent: Electrophile (e.g., bromine)
Conditions: Acetic acid, room temperature
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chromen-2-one core and the trimethoxyphenyl group contributes to its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanide group can participate in nucleophilic reactions. The trimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.
Receptors: Modulation of receptor activity, leading to therapeutic effects.
Signaling Pathways: Interference with signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4-dimethoxyphenyl)-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE stands out due to the presence of the trimethoxyphenyl group, which enhances its biological activity and electronic properties. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C19H15NO6 |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15NO6/c1-23-15-6-10(7-16(24-2)18(15)25-3)17-12-5-4-11(21)8-14(12)26-19(22)13(17)9-20/h4-8,21H,1-3H3 |
Clé InChI |
GXFRIPBZRDXKOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B14941704.png)

![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B14941723.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
![6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B14941763.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)

